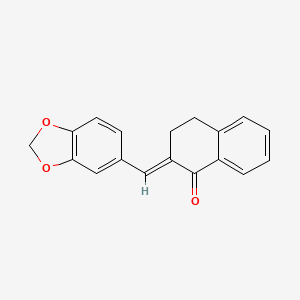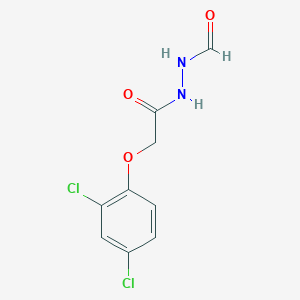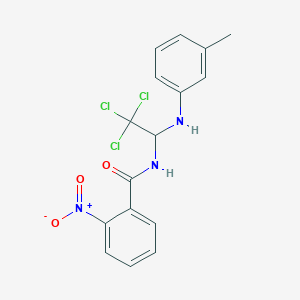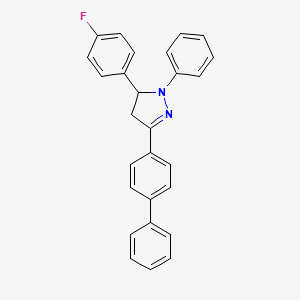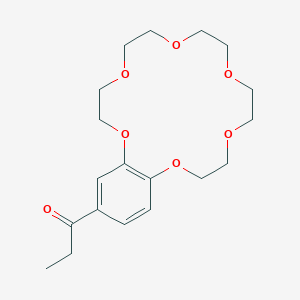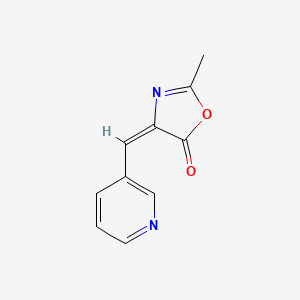
2(N'-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide is a complex organic compound that features an indole core, a hydrazino group, and a nitro-substituted acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions.
Hydrazino Group Addition: The hydrazino group can be added through hydrazine derivatives.
Nitro-Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the indole core.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the hydrazino group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its potential therapeutic effects and mechanisms of action.
Industry
Industrially, such compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide would depend on its specific biological target. Generally, compounds with indole cores can interact with various enzymes or receptors, modulating their activity. The nitro group might contribute to the compound’s reactivity and ability to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-phenyl)-acetamide
- 2-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-amino-phenyl)-acetamide
Uniqueness
The uniqueness of 2(N’-(1-Allyl-2-oxo-2H-indol-3-ylidene)-hydrazino)-N-(4-nitro-PH)2-oxo-acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15N5O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N'-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-N-(4-nitrophenyl)oxamide |
InChI |
InChI=1S/C19H15N5O5/c1-2-11-23-15-6-4-3-5-14(15)16(19(23)27)21-22-18(26)17(25)20-12-7-9-13(10-8-12)24(28)29/h2-10,27H,1,11H2,(H,20,25) |
InChI Key |
HLLLIXZTKREJEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
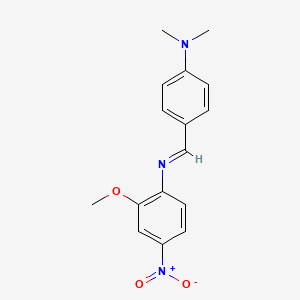
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
